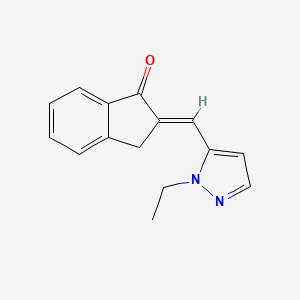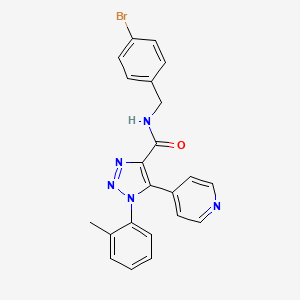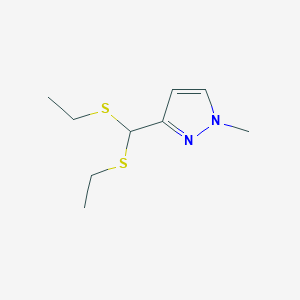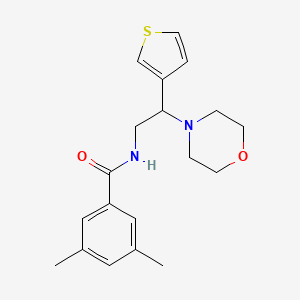
(E)-2-((1-ethyl-1H-pyrazol-5-yl)methylene)-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-((1-ethyl-1H-pyrazol-5-yl)methylene)-2,3-dihydro-1H-inden-1-one is a chemical compound with potential therapeutic applications. It is commonly referred to as EPI and belongs to the family of indenone derivatives. EPI has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. In
Wirkmechanismus
The mechanism of action of EPI is not fully understood, but it is believed to involve the inhibition of various signaling pathways. EPI has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. EPI has also been shown to inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. Additionally, EPI has been found to inhibit the TGF-β/Smad signaling pathway, which is involved in fibrosis.
Biochemical and Physiological Effects:
EPI has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that EPI inhibits the production of pro-inflammatory cytokines, reduces the proliferation of cancer cells, and inhibits the activation of fibroblasts. In vivo studies have shown that EPI has anti-inflammatory effects in animal models of arthritis and colitis. EPI has also been found to inhibit tumor growth in animal models of cancer. Furthermore, EPI has been shown to reduce fibrosis in animal models of liver and lung fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EPI in lab experiments is its high purity and stability. EPI is a yellow crystalline solid that can be easily synthesized with high yields and purity. Another advantage is its broad range of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation of using EPI in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of EPI is not fully understood, which can make it challenging to design experiments to elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on EPI. One direction is to further explore its anti-inflammatory effects in different animal models of inflammation. Another direction is to investigate its potential as a therapeutic agent for cancer and fibrosis. Additionally, more studies are needed to elucidate the mechanism of action of EPI and to identify its molecular targets. Furthermore, the development of more efficient methods for synthesizing EPI and improving its solubility could enhance its potential for therapeutic applications.
Synthesemethoden
The synthesis of EPI involves the reaction of 1-ethyl-5-pyrazolone with 2,3-dihydro-1H-inden-1-one in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of EPI as a yellow crystalline solid. This synthetic method has been optimized to achieve high yields of EPI with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
EPI has been extensively studied for its potential therapeutic applications in various diseases. In vitro studies have shown that EPI exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. EPI has also been found to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Furthermore, EPI has been shown to have anti-fibrotic effects by inhibiting the activation of fibroblasts and reducing collagen deposition.
Eigenschaften
IUPAC Name |
(2E)-2-[(2-ethylpyrazol-3-yl)methylidene]-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-17-13(7-8-16-17)10-12-9-11-5-3-4-6-14(11)15(12)18/h3-8,10H,2,9H2,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUJENYFOFMPKV-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C=C2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C/2\CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((1-ethyl-1H-pyrazol-5-yl)methylene)-2,3-dihydro-1H-inden-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-(3-methoxyphenyl)acetamide](/img/structure/B2791794.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791797.png)

![[(1S,2R)-2-[Tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol](/img/structure/B2791800.png)
![3-amino-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2791801.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2791803.png)



![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2791809.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2791813.png)
